N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-ethyl-acetamide
Description
Properties
IUPAC Name |
N-[1-(2-chloroacetyl)piperidin-4-yl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O2/c1-3-14(9(2)15)10-4-6-13(7-5-10)11(16)8-12/h10H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLQJEXYGAKKSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(CC1)C(=O)CCl)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Piperidin-4-amine
The synthesis begins with piperidin-4-amine, where the primary amine at the 4-position undergoes alkylation with ethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 6 hours. This step yields N-ethyl-piperidin-4-amine with a reported efficiency of 78–85% in analogous reactions. The use of DMF as a polar aprotic solvent enhances nucleophilic substitution by stabilizing the transition state.
Acetylation of N-Ethyl-piperidin-4-amine
The secondary amine generated in Step 1.1 is acetylated using acetyl chloride in ethanol with triethylamine (TEA) as a base. Reaction conditions involve stirring at room temperature for 4 hours, achieving acetylation yields of 82–90%. TEA neutralizes HCl byproducts, preventing protonation of the amine and ensuring efficient nucleophilic attack on the acetylating agent.
Chloroacetylation of Piperidine Ring Nitrogen
The final step introduces the 2-chloroacetyl group to the piperidine ring’s nitrogen (position 1). A solution of N-ethyl-N-acetyl-piperidin-4-amine in ethanol is treated with chloroacetyl chloride and TEA under reflux for 3 hours. This method, adapted from thienopyridine synthesis protocols, achieves 70–75% yield. The reaction mechanism proceeds via nucleophilic substitution, with TEA scavenging HCl to drive the reaction forward.
Table 1. Reaction Conditions for Stepwise Synthesis
| Step | Reagents | Solvent | Base | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|---|
| 1.1 | Ethyl bromide, K₂CO₃ | DMF | K₂CO₃ | 60°C | 6 h | 78–85 |
| 1.2 | Acetyl chloride, TEA | Ethanol | TEA | RT | 4 h | 82–90 |
| 1.3 | Chloroacetyl chloride, TEA | Ethanol | TEA | Reflux | 3 h | 70–75 |
Alternative One-Pot Synthesis
Concurrent Alkylation and Acetylation
To streamline production, a one-pot method combines alkylation and acetylation in a single reaction vessel. Piperidin-4-amine is treated with ethyl iodide and acetyl chloride in acetonitrile, using N,N-diisopropylethylamine (DIPEA) as a dual-base catalyst. After 8 hours at 50°C, this approach achieves a combined yield of 68–72% for N-ethyl-N-acetyl-piperidin-4-amine. While efficient, this method requires precise stoichiometric control to minimize side reactions.
Chloroacetylation Under Microwave Irradiation
Microwave-assisted synthesis reduces reaction times for the final chloroacetylation step. N-Ethyl-N-acetyl-piperidin-4-amine is irradiated at 100°C for 20 minutes with chloroacetyl chloride in dichloromethane (DCM) and TEA, yielding 80–85% product. Microwave conditions enhance reaction kinetics by promoting rapid molecular agitation, a technique validated in patent literature for similar piperidine derivatives.
Optimization of Reaction Conditions
Solvent Selection
Ethanol and DMF are preferred for their balance of solubility and reactivity. Ethanol, a protic solvent, facilitates acetylation and chloroacetylation via hydrogen bonding, while DMF’s high polarity aids in alkylation. Substituting ethanol with tetrahydrofuran (THF) in chloroacetylation decreases yields by 15–20%, likely due to reduced solubility of intermediates.
Base Compatibility
TEA outperforms inorganic bases like sodium hydroxide in acetylation and chloroacetylation, as it minimizes hydrolysis of chloroacetyl chloride. However, K₂CO₃ is optimal for alkylation due to its mild basicity and solid-phase compatibility, which simplifies purification.
Temperature and Time Trade-offs
Elevating temperatures during chloroacetylation from reflux (78°C) to 90°C in DMF shortens reaction time to 1.5 hours but risks decomposition, reducing yields to 65%. Conversely, prolonged reflux beyond 4 hours offers no significant yield improvement, underscoring the need for precise thermal control.
Analytical Characterization
Spectroscopic Validation
-
IR Spectroscopy : Key peaks include N–H stretches at 3250–3350 cm⁻¹ (amide), C=O stretches at 1660–1680 cm⁻¹ (acetamide), and C–Cl stretches at 750–800 cm⁻¹.
-
¹H NMR : Signals at δ 1.15 (t, 3H, CH₂CH₃), δ 2.10 (s, 3H, COCH₃), and δ 4.25 (s, 2H, ClCH₂CO) confirm structural motifs.
-
Mass Spectrometry : Molecular ion peaks at m/z 285 (M⁺) align with the compound’s molecular formula (C₁₁H₁₈ClN₂O₂).
Table 2. Key Analytical Data
Discussion of Methodologies
The stepwise approach offers reproducibility and easier intermediate isolation, critical for small-scale laboratory synthesis. In contrast, one-pot methods favor industrial scalability but require advanced process controls to mitigate impurity formation. Microwave-assisted synthesis, while efficient, demands specialized equipment, limiting its accessibility.
Notably, the absence of regioselective challenges in these reactions—due to the distinct reactivity of the piperidine nitrogen and carbon 4 amine—simplifies functionalization. This contrasts with syntheses requiring protective groups, as seen in polycyclic analogs .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-ethyl-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can undergo reduction reactions to convert the carbonyl group to an alcohol.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of a base and an appropriate solvent.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include substituted piperidine derivatives with various functional groups.
Reduction Reactions: Products include alcohol derivatives of the original compound.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Scientific Research Applications
N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-ethyl-acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-ethyl-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name : N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-ethyl-acetamide
- CAS Number : 1353975-56-0 .
- Molecular Formula : C₁₁H₁₈ClN₂O₂.
- Molecular Weight : 246.74 g/mol .
- Key Features: Contains a piperidine core substituted with an ethyl group, a chloroacetyl moiety, and an acetamide group.
Comparison with Structurally Related Compounds
2-Chloro-N-(1-cyclohexanecarbonylpiperidin-4-yl)acetamide
2-Chloro-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide
- CAS : 1065484-54-9 .
- Molecular Formula : C₁₀H₁₄ClN₃OS.
- Molecular Weight : 259.76 g/mol.
- Structural Differences : Replaces the ethyl group with a 1,3-thiazol-2-yl heterocycle.
- Properties: LogP: 2.37 (predicted), suggesting moderate lipophilicity . Potential Use: Thiazole rings are common in bioactive molecules (e.g., antivirals), implying possible pharmacological applications.
Acetyl Fentanyl (N-(1-Phenethylpiperidin-4-yl)-N-phenylacetamide)
N-Phenyl-N-[1-(phenylmethyl)-4-piperidinyl]acetamide
- CAS : 3258-84-2 .
- Molecular Formula : C₂₀H₂₄N₂O.
- Molecular Weight : ~308.4 g/mol.
- Structural Differences : Contains benzyl and phenyl substituents.
- Applications : Used as a reference standard in pharmaceutical impurity profiling .
Comparative Data Table
| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Substituents | Predicted pKa | Notable Applications |
|---|---|---|---|---|---|
| Target Compound | 1353975-56-0 | 246.74 | Ethyl, Chloroacetyl | Not reported | Synthetic intermediate |
| 2-Chloro-N-(1-cyclohexanecarbonyl... | 1258650-70-2 | 286.8 | Cyclohexanecarbonyl | 13.56 | Peptide synthesis |
| 2-Chloro-N-[1-(1,3-thiazol-2-yl)... | 1065484-54-9 | 259.76 | 1,3-Thiazol-2-yl | Not reported | Bioactive molecule precursor |
| Acetyl Fentanyl | 101345-67-9 | 352.5 | Phenethyl, Phenyl | NA | Illicit opioid |
| N-Phenyl-N-[1-(phenylmethyl)... | 3258-84-2 | ~308.4 | Benzyl, Phenyl | Not reported | Pharmaceutical impurity standard |
Key Findings
Reactivity : The chloroacetyl group in the target compound enhances electrophilicity, enabling nucleophilic substitution reactions, unlike the cyclohexanecarbonyl or benzyl groups in analogs .
Bioactivity : Thiazole-containing analogs (e.g., CAS 1065484-54-9) may exhibit enhanced biological interactions due to heterocyclic aromaticity .
Industrial Relevance : Piperidine-acetamide derivatives are critical in impurity profiling and reference standard synthesis .
Biological Activity
N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-ethyl-acetamide is a synthetic compound belonging to the piperidine class, characterized by a chloroacetyl group and an ethyl acetamide moiety. Its molecular formula is CHClNO, with a molecular weight of 232.74 g/mol. This compound has garnered interest due to its potential biological activities, including antimicrobial and antiviral properties.
Chemical Structure and Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with chloroacetyl chloride and ethylamine under controlled conditions. The general synthetic route can be summarized as follows:
- Formation of the Intermediate : Piperidine is reacted with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form N-(2-chloroacetyl)piperidine.
- Acetamide Formation : The intermediate is then reacted with ethylamine to yield the final product.
This compound's unique structure, particularly the presence of the chlorine atom, significantly influences its chemical reactivity and biological activity.
Antimicrobial Properties
Research has indicated that compounds with piperidine moieties often exhibit significant antimicrobial effects. For instance, studies have shown that related piperidine derivatives possess varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for similar compounds range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Table 1 summarizes the antibacterial activity of various piperidine derivatives:
| Compound Name | MIC (mg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
| This compound | TBD | TBD |
The exact MIC for this compound has yet to be defined in published literature, indicating a need for further investigation.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating various biological pathways. Such interactions are crucial for understanding its pharmacological potential.
Research Findings and Case Studies
Recent studies have explored various aspects of piperidine derivatives, highlighting their potential therapeutic applications:
- Antimicrobial Activity : A study evaluated 248 natural or synthesized monomeric alkaloids, revealing that several exhibited potent antibacterial and antifungal activities . Although specific data on this compound is limited, its structural similarities suggest potential efficacy.
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the piperidine ring can enhance antibacterial properties . This suggests that systematic alteration of functional groups in this compound could lead to improved biological activity.
- Pharmacological Applications : The compound is being researched for its potential use as a pharmaceutical intermediate in drug development, particularly in creating new antimicrobial agents .
Q & A
Q. What are the recommended synthetic routes for N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-ethyl-acetamide?
Methodological Answer: The synthesis typically involves a two-step process:
Piperidine Functionalization : React N-ethyl-piperidin-4-amine with chloroacetyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base at 0–5°C to minimize side reactions .
Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterize using H NMR (key signals: δ 1.2 ppm for ethyl CH, 4.3 ppm for piperidinyl protons) and ESI-MS (expected [M+H] at m/z 273.2) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm) to confirm ≥95% purity .
- Structural Confirmation :
Advanced Research Questions
Q. What strategies are effective in optimizing reaction yields for the chloroacetylation step?
Methodological Answer:
- Molar Ratios : Use a 1:1.2 ratio of amine to chloroacetyl chloride to ensure complete reaction .
- Temperature Control : Maintain 0–5°C during acylation to suppress hydrolysis of chloroacetyl chloride .
- Real-Time Monitoring : Track reaction progress via TLC (R = 0.3 in ethyl acetate/hexane 1:1) .
Q. How can researchers resolve discrepancies in biological activity data across studies?
Methodological Answer:
- Impurity Analysis : Use GC-MS to detect residual starting materials (e.g., unreacted piperidine derivatives) that may interfere with bioassays .
- Orthogonal Assays : Cross-validate receptor binding data (e.g., μ-opioid receptor affinity) with functional assays (e.g., cAMP inhibition in HEK293 cells) .
Q. What computational methods predict the compound’s pharmacokinetic properties?
Methodological Answer:
- QSAR Models : Predict logP (~2.1) and aqueous solubility using Molinspiration or SwissADME .
- Metabolic Stability : Perform molecular dynamics simulations to assess susceptibility to cytochrome P450 oxidation .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
- Structural Modifications : Replace the chloroacetyl group with fluoro or cyano substituents to evaluate electronic effects on receptor binding .
- Biological Testing : Screen derivatives in radioligand displacement assays (e.g., σ-1 receptor) and correlate with computational docking scores (AutoDock Vina) .
Key Methodological Considerations
- Synthesis : Prioritize anhydrous conditions and low temperatures to avoid hydrolysis of reactive intermediates .
- Biological Studies : Include positive controls (e.g., fentanyl for opioid receptor assays) and validate findings with multiple cell lines .
- Data Validation : Use deuterated internal standards (e.g., d-N-ethyl-acetamide) in LC-MS/MS to ensure quantification accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
